REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1([C:12]([O:14]CC)=[O:13])([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4]1>C(O)C>[CH2:10]([O:9][C:7]([C:3]1([C:12]([OH:14])=[O:13])[CH2:4][CH2:5][CH2:6]1)=[O:8])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
22.5 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation to a volume of about 10 ml
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
was kept below 10° C
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with diethyl ether (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |